rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
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Overview
Description
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride typically involves the enantioselective reduction of suitable precursors. One common method includes the use of oxazaborolidine catalysts for the reduction of N-benzyl glutarimides, leading to the formation of the desired chiral pyrrolidine derivative . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclopropyl group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Scientific Research Applications
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:
- (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride
- (3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic Acid Hydrochloride These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties .
Properties
CAS No. |
2155840-77-8; 2307752-04-9 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.65 |
IUPAC Name |
(3S,4R)-4-cyclopropylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8-3-6(7)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7+;/m0./s1 |
InChI Key |
KJUJFGYBOKALLR-UOERWJHTSA-N |
SMILES |
C1CC1C2CNCC2O.Cl |
solubility |
not available |
Origin of Product |
United States |
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